molecular formula C13H8N4O3S2 B5155753 N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B5155753
M. Wt: 332.4 g/mol
InChI Key: PSHGSSHMITUQQH-UHFFFAOYSA-N
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Description

N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of thiophene and thiadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves the reaction of 4-nitrophenylhydrazine with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used.

    Cyclization: Dehydrating agents like POCl3 are commonly used.

Major Products

Scientific Research Applications

N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine
  • 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxylic acid
  • 2-(4-nitrophenyl)-1,3,4-thiadiazole-5-thiol

Uniqueness

N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is unique due to its combination of thiophene and thiadiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3S2/c18-11(10-2-1-7-21-10)14-13-16-15-12(22-13)8-3-5-9(6-4-8)17(19)20/h1-7H,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHGSSHMITUQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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